2-{4-[(5-methoxy-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}-N-(propan-2-yl)acetamide
Description
2-{4-[(5-Methoxy-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}-N-(propan-2-yl)acetamide is a piperazine-linked acetamide derivative featuring a 5-methoxy-substituted benzodiazole moiety. Its molecular formula is C₁₉H₂₅N₅O₂, with a calculated molecular weight of 355.44 g/mol. The compound’s structure combines a benzodiazole core (a bicyclic aromatic heterocycle) with a piperazine ring and an isopropyl acetamide group. This design is typical of bioactive molecules targeting enzymes or receptors, where the piperazine moiety enhances solubility and the benzodiazole group facilitates aromatic interactions in binding pockets .
Properties
IUPAC Name |
2-[4-[(6-methoxy-1H-benzimidazol-2-yl)methyl]piperazin-1-yl]-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5O2/c1-13(2)19-18(24)12-23-8-6-22(7-9-23)11-17-20-15-5-4-14(25-3)10-16(15)21-17/h4-5,10,13H,6-9,11-12H2,1-3H3,(H,19,24)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVBJXPSWPZVGIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1CCN(CC1)CC2=NC3=C(N2)C=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(5-methoxy-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}-N-(propan-2-yl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzodiazole Moiety: This can be achieved by reacting o-phenylenediamine with methoxy-substituted carboxylic acids under acidic conditions.
Piperazine Ring Formation: The benzodiazole intermediate is then reacted with piperazine in the presence of a suitable base.
Acetamide Group Introduction: Finally, the piperazine derivative is acylated with isopropyl acetic acid chloride to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the benzodiazole ring, potentially converting it to a dihydrobenzodiazole derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides and aryl halides can be used under basic conditions.
Major Products
The major products formed from these reactions include hydroxylated derivatives, dihydrobenzodiazole derivatives, and various substituted piperazine derivatives.
Scientific Research Applications
2-{4-[(5-methoxy-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}-N-(propan-2-yl)acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is explored for its therapeutic potential in treating various diseases, particularly those involving the central nervous system.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-{4-[(5-methoxy-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets in the body. The benzodiazole moiety is known to interact with GABA receptors, potentially modulating neurotransmitter activity. The piperazine ring may enhance the compound’s binding affinity and selectivity for these receptors, leading to its therapeutic effects.
Comparison with Similar Compounds
Heterocyclic Substitutions
- Benzothiazole Derivatives : Compounds like N-(1,3-benzothiazol-2-yl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide () replace benzodiazole with benzothiazole, altering electronic properties and binding affinity due to sulfur’s electronegativity .
- Benzoxazole Derivatives : Analogs such as those in feature benzoxazole, which may enhance metabolic stability compared to benzodiazole due to oxygen’s lower polarizability .
- Thiazole-Triazole Hybrids : Compounds like 9a–9e () incorporate triazole and thiazole rings, introducing additional hydrogen-bonding sites .
Substituent Effects
- The 5-methoxy group on the benzodiazole in the target compound increases lipophilicity compared to non-substituted analogs (e.g., 3a–3b in ) .
- Aryl Modifications : Piperazine-linked thiazole derivatives () with para-substituted aryl groups (e.g., 4-methoxy, 4-chloro) exhibit varied steric and electronic profiles, influencing receptor interactions .
Physicochemical Properties
Table 1: Comparative Physicochemical Data
Key Observations:
- Melting Points : Substituted aryl groups (e.g., 4-methoxy in ) correlate with higher melting points (e.g., 289–303°C) due to enhanced crystallinity .
Biological Activity
The compound 2-{4-[(5-methoxy-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}-N-(propan-2-yl)acetamide is a synthetic derivative that incorporates a piperazine moiety and a benzodiazole structure. This combination is known for its potential biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure
The compound's structure can be summarized as follows:
- Molecular Formula : C₁₅H₁₈N₄O₂
- IUPAC Name : this compound
- SMILES Notation : CC(C(=O)N)N1CCN(CC1)C(c2nc3c(c(c(c(c3n2)OC)C)C)C)=O)C
Biological Activity Overview
The biological activities of the compound can be categorized into several key areas:
1. Antimicrobial Activity
Studies have shown that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives containing piperazine and benzodiazole have demonstrated moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .
2. Anticancer Properties
The benzodiazole moiety is often associated with anticancer activity due to its ability to interact with DNA and inhibit cell proliferation. Research indicates that compounds with this structure can induce apoptosis in cancer cells through various pathways, including the inhibition of topoisomerase enzymes .
3. Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes such as acetylcholinesterase (AChE) and urease. Inhibition of AChE is particularly relevant for treating neurodegenerative diseases like Alzheimer's . The enzyme inhibitory activity is critical in understanding the pharmacological potential of this compound.
The mechanisms through which this compound exerts its biological effects include:
- Binding Affinity : The piperazine ring enhances binding to various receptors and enzymes, increasing the compound's potency.
- Molecular Interactions : The presence of the methoxy group in the benzodiazole enhances lipophilicity, facilitating better membrane penetration and interaction with intracellular targets.
Case Studies
Several studies have documented the effects of similar compounds in clinical or preclinical settings:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
